molecular formula C10H21NO B1331541 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol CAS No. 4667-61-2

2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol

Cat. No. B1331541
CAS RN: 4667-61-2
M. Wt: 171.28 g/mol
InChI Key: LTMWXFBWZVICIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol is a chemical structure that is part of a broader class of piperidine derivatives. These compounds are of significant interest due to their potential pharmacological properties, including antileukemic activity as seen in some novel derivatives . Piperidine derivatives are also studied for their stereochemistry and conformational behavior, which can influence their biological activity .

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step reactions with careful selection of reagents to introduce the desired functional groups. For instance, a keten dithioacetal was synthesized from 2,2-dimethyl-3-piperidinopropanal and subsequently reduced and oxidized to form a sterically crowded cyclic disulphone, which was used as a model for studying intramolecular interactions . Another example includes the synthesis of a piperidin-4-one derivative through a modified Mannich condensation, demonstrating the versatility of synthetic approaches in creating piperidine-based compounds .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy. These methods provide insights into the conformation and stereochemistry of the molecules. For example, the crystal structure analysis of a related disulphone compound revealed an extended conformation, influenced by steric effects . Similarly, NMR studies have been used to deduce the preferred conformations of amino-alcohols related to piperidine, which can have implications for their biological activity .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, which are essential for their functionalization and potential biological effects. The reactivity of these compounds can be influenced by the presence of substituents on the piperidine ring, as seen in the synthesis of antileukemic derivatives where electron-withdrawing halogen substituents enhanced the potency against leukemia cells . The interaction of substituents with other functional groups can also affect the overall reactivity and properties of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are determined by the molecular structure and can be influenced by factors such as steric hindrance and intramolecular interactions. For instance, the extended conformation of a disulphone derivative due to steric effects could impact its physical properties . Additionally, the conformational analyses of piperidine derivatives in different environments can reveal how these compounds might interact with biological targets or other molecules .

Scientific Research Applications

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

The authors pointed out the utmost importance of maintaining the optimal starting material concentration for the successful hydrogenation process . The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst afforded a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines and 2,5,5-trisubstituted protected piperidines in good yields .

  • Pharmaceutical Applications

    • Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
    • More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Synthesis of Biologically Active Piperidines

    • The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
    • The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Antibacterial and Antifungal Activities

    • The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Antihistamine Applications

    • Bilastine is a novel, nonsedating H1-antihistamine developed for symptomatic treatment of allergic rhinitis and chronic idiopathic urticaria . It contains a piperidine derivative.
  • Chemical Synthesis

    • “2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol” is used as a starting material or intermediate in the synthesis of other chemical compounds .
    • It is often used in the pharmaceutical industry for the production of various drugs .
  • Research and Development

    • This compound is used in research and development laboratories, particularly in the field of organic chemistry .
    • It can be used to study its properties, reactions, and potential applications .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

2,2-dimethyl-3-piperidin-1-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-10(2,9-12)8-11-6-4-3-5-7-11/h12H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMWXFBWZVICIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCCCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00304434
Record name 2,2-dimethyl-3-piperidin-1-ylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol

CAS RN

4667-61-2
Record name 4667-61-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165782
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-dimethyl-3-piperidin-1-ylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3.00 g (17.96 mmol) of 3-bromo-2,2-dimethyl-propan-1-ol, 17.78 ml (179.59 mmol) of piperidine, 2.48 g (17.96 mmol) of K2CO3 and 2.69 g (17.96 mmol) of potassium iodide in 20 ml of DMA were stirred at 70° C. for 20 h. After filtration and evaporation of the solvents, the crude product was dissolved in diluted aqueous HCl solution and washed with EtOAc (3×). The aqueous phase was basified with KHCO3 and some drops of 1N NaOH and extracted with EtOAc (3×). The organic phase was dried (Na2SO4) and evaporated to give 0.57 g (18%) of the title compound as yellow liquid. MS: 172.0 (MH+).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
17.78 mL
Type
reactant
Reaction Step One
Name
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
2.69 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
18%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.